Manganese dipalmitate

Description

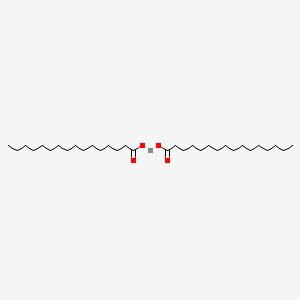

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

26204-60-4 |

|---|---|

Molecular Formula |

C32H62MnO4 |

Molecular Weight |

565.8 g/mol |

IUPAC Name |

hexadecanoate;manganese(2+) |

InChI |

InChI=1S/2C16H32O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |

InChI Key |

ISCCCEPTSPEASH-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Manganese Dipalmitate

Influence of Reactant Concentrations on Reaction Efficiency

The concentration of reactants plays a significant role in the efficiency of manganese dipalmitate synthesis. numberanalytics.comchemguide.co.uk In the two-step synthesis, the concentration of the manganese chloride solution used in the second step is a critical factor. scialert.net Research has shown that a low concentration of manganese chloride, around 0.20 M to 0.25 M, is favorable for the reaction. scialert.netresearchgate.net Higher concentrations can lead to the formation of flocks and a highly viscous suspension that is difficult to stir, potentially resulting in an incomplete reaction. scialert.net Optimizing reactant concentrations can maximize the formation of the desired product while minimizing the formation of byproducts. numberanalytics.com

Control of Reaction Temperature and Agitation in Preparative Chemistry

Temperature and agitation are key physical parameters that influence the outcome of the synthesis.

The synthesis of this compound is typically conducted at elevated temperatures, often in the range of 80-85°C for both the saponification and the subsequent complexation steps. scialert.net This temperature is high enough to melt the palmitic acid and facilitate the reaction kinetics. scialert.net However, excessively high temperatures should be avoided as they can lead to the formation of undesirable byproducts or flocks. scialert.net Conversely, lower temperatures might reduce the diffusion rate of substrates, leading to lower yields. mdpi.com The optimal temperature for a similar enzymatic synthesis of ascorbyl palmitate was found to be 55°C. mdpi.com

Continuous and efficient agitation is essential throughout the synthesis process to ensure proper mixing of the reactants. scialert.net In the first step, vigorous stirring ensures the complete reaction of palmitic acid with sodium hydroxide (B78521). scialert.net In the second step, as the solid this compound precipitates, maintaining effective agitation becomes even more critical to prevent the formation of a thick, unmanageable suspension and to ensure the manganese chloride solution reacts completely. scialert.net

Table 1: Optimized Parameters for Manganese Carboxylate Synthesis

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Manganese Chloride Concentration | ~0.25 M or less scialert.netresearchgate.net | Facilitates a complete reaction and prevents the formation of a thick, difficult-to-stir suspension. scialert.net |

| Reaction Temperature | 80-85°C scialert.net | Ensures reactants are in a molten state and promotes a complete reaction without initiating flock formation. scialert.net |

| Agitation | Continuous and vigorous | Ensures thorough mixing for a complete reaction. scialert.net |

Chemical Reactivity and Catalytic Applications of Manganese Dipalmitate

Catalysis in Polymer Degradation Processes

Manganese dipalmitate is recognized as a pro-oxidant additive, a substance that accelerates the degradation of polymers through oxidative processes. researchgate.netwikipedia.org This functionality is crucial in the design of so-called oxo-biodegradable plastics, which are intended to break down more readily in the environment. nih.gov

Pro-oxidant Functionality in Polyolefin Oxidation (Polypropylene, High-Density Polyethylene)

In polyolefins such as polypropylene (B1209903) (PP) and high-density polyethylene (B3416737) (HDPE), this compound acts as a catalyst to promote their oxidation. researchgate.netresearchgate.net The addition of this pro-oxidant makes the polymers more susceptible to degradation when exposed to heat or light. researchgate.netscialert.net The process involves the formation of hydroperoxides (ROOH) within the polymer chains, which are then decomposed through a reduction-oxidation reaction catalyzed by the manganese ions. researchgate.net This leads to chain scission, breaking down the long polymer molecules into shorter, oxidized fragments, which is evident by the appearance of carbonyl groups. researchgate.netresearchgate.net

Mechanistic Investigations of Thermal and Photo-Oxidative Degradation Pathways

The degradation of polyolefins in the presence of this compound proceeds through thermal and photo-oxidative pathways. scialert.netmdpi.com

Thermal Degradation: When subjected to heat, the manganese salt accelerates the decomposition of hydroperoxides that are inherently present or formed as impurities in the polymer matrix. researchgate.net This catalytic cycle generates radicals that initiate and propagate the oxidative chain scission of the polymer. Studies on polypropylene films containing this compound have shown that increasing the temperature leads to a significant reduction in tensile strength and an increase in the intensity of carbonyl group peaks, indicating a higher degree of oxidation and degradation. researchgate.net At sufficiently high temperatures, such as 90°C, the PP film can become so damaged and brittle that its mechanical properties cannot be analyzed. researchgate.net

Photo-Oxidative Degradation: In the presence of UV light, this compound enhances the photo-degradation process. wikipedia.orgscialert.net The metal ion can absorb UV radiation and facilitate the formation of radicals, which, in conjunction with atmospheric oxygen, attack the polymer chains. mdpi.comicm.edu.pl This leads to a more rapid breakdown of the polymer compared to thermal degradation alone. The combined effects of photo-oxidation and thermo-oxidation during weathering result in a dramatic reduction of the polymer's essential properties. core.ac.uk

Comparative Catalytic Efficacy with Other Manganese Carboxylates (e.g., Laurate, Stearate) in Polymer Matrices

The catalytic effectiveness of this compound in promoting polymer degradation has been compared with other manganese carboxylates, such as manganese laurate and manganese stearate (B1226849). The length of the fatty acid chain in the carboxylate can influence its thermal stability and its efficiency as a pro-oxidant.

Research indicates that the thermal stability of manganese carboxylates increases with the length of their carbon chain, with manganese stearate being more thermally stable than manganese palmitate, which in turn is more stable than manganese laurate. scialert.net In studies on the degradation of HDPE, manganese stearate was found to have a more significant influence in accelerating degradation compared to both manganese laurate and manganese palmitate. researchgate.netutm.my However, all these manganese carboxylates have been shown to possess good thermal stability for application in polyethylene processing, as their degradation temperatures are significantly higher than the typical processing temperatures. scialert.net

Table 1: Comparison of Manganese Carboxylates in HDPE Degradation

| Manganese Carboxylate | Relative Efficacy in Accelerating HDPE Degradation | Onset Melting Point (°C) | Degradation Temperature (°C) |

|---|---|---|---|

| Manganese Laurate | Less effective than stearate | 104.95 | 287.35 |

| Manganese Palmitate | Less effective than stearate | 111.27 | Higher than laurate |

| Manganese Stearate | More effective than laurate and palmitate | 114.69 | Higher than laurate |

This table is based on data from multiple sources. researchgate.netscialert.net

Influence of this compound Concentration on Polymer Degradation Kinetics

The concentration of this compound within the polymer matrix plays a role in the kinetics of degradation. Studies have shown that increasing the amount of pro-oxidant generally leads to an increased rate of degradation. researchgate.net For instance, in the thermal treatment of HDPE, a higher concentration of manganese carboxylates resulted in a more significant decrease in properties like tensile strength and elongation at break. core.ac.ukresearchgate.net

Role in Oxidation and Polymerization Catalysis

Beyond its application in polymer degradation, this compound and related manganese compounds exhibit catalytic activity in a broader range of oxidation and polymerization reactions.

Catalytic Activity in Organic Oxidation Reactions

Manganese compounds are known to be effective catalysts for various organic oxidation reactions. csic.esrsc.org The ability of manganese to exist in multiple oxidation states allows it to facilitate redox cycles that are central to catalytic oxidation. While specific studies focusing solely on this compound in a wide array of organic oxidations are less common in the provided context, the catalytic behavior of manganese ions is well-established. For instance, manganese oxides are used in the catalytic oxidation of volatile organic compounds (VOCs) and other organic pollutants. csic.esrsc.orgnih.gov It is plausible that this compound could serve as a homogeneous catalyst or a precursor to catalytically active manganese species in similar oxidation reactions, although detailed research in this specific area is needed for confirmation.

Application as Siccatives in Coating Formulations and Drying Processes

This compound is utilized as a siccative, or drying agent, in various coating formulations, particularly in alkyd-based paints and inks. mdpi.comdurachem.com Siccatives are organometallic compounds that act as catalysts to accelerate the drying process of coatings that cure through autoxidation. mdpi.comuniversiteitleiden.nl The curing of alkyd resins is a complex process involving the reaction of atmospheric oxygen with the unsaturated fatty acid chains of the resin, leading to the formation of a solid, cross-linked polymer network. universiteitleiden.nlresearchgate.net

The primary role of manganese-based siccatives is to catalyze the decomposition of hydroperoxides that form during the initial stages of autoxidation. universiteitleiden.nluniversiteitleiden.nl This catalytic decomposition generates radicals that initiate and propagate the polymerization reactions, ultimately leading to the hardening of the coating film. universiteitleiden.nl Manganese driers are considered "primary driers" due to their direct catalytic activity in the oxidation process. durachem.com While effective, the use of manganese soaps like this compound can sometimes be limited by their tendency to impart a brownish color to the paint film due to the Mn(III) oxidation state. durachem.com

The performance of manganese siccatives can be influenced by the type of alkyd resin and the presence of other additives in the formulation. For instance, polymeric materials containing manganese carboxylates have been developed to improve solubility in solvent-borne formulations and enhance drying activity compared to simple manganese soaps. mdpi.com

Mechanistic Studies of this compound in Alkyd Resin Curing

The mechanism of alkyd resin curing involves a series of radical reactions initiated by the catalytic action of metal siccatives. mdpi.com The process begins with the autoxidation of the unsaturated fatty acid components of the alkyd resin, forming hydroperoxides (ROOH). universiteitleiden.nl Manganese catalysts, including this compound, play a crucial role in the decomposition of these hydroperoxides.

The catalytic cycle involves the manganese ion cycling between its different oxidation states, typically Mn(II) and Mn(III). The generally accepted mechanism involves the following steps:

Initiation: The manganese catalyst reacts with existing hydroperoxides to generate radicals.

Propagation: These radicals then react with the unsaturated fatty acid chains of the alkyd resin and atmospheric oxygen to form more hydroperoxides.

Cross-linking: The radicals also participate in termination reactions, leading to the formation of cross-links between the polymer chains, which results in the hardening of the paint film. universiteitleiden.nl

Studies on model compounds like ethyl linoleate (B1235992) have provided insights into the catalytic behavior of manganese complexes. universiteitleiden.nlresearchgate.net For example, the combination of a manganese complex with a ligand like bipyridine can significantly accelerate the autoxidation rate. universiteitleiden.nl However, this can also lead to an increase in side reactions such as β-scission, which can produce volatile byproducts and potentially compromise the integrity of the final film. universiteitleiden.nlmdpi.com The specific mechanism and efficiency of this compound can be influenced by the reaction environment and the presence of other coordinating species.

Enhancement of Catalytic Activity through Synergistic Effects with Co-Additives (e.g., Ascorbic Acid Palmitate)

The catalytic performance of this compound in coating applications can be significantly enhanced through the use of co-additives, a phenomenon known as synergism. One notable example is the use of ascorbic acid palmitate in conjunction with manganese-based driers.

Ascorbic acid and its derivatives, like ascorbic acid palmitate, are known antioxidants. mdpi.comresearchgate.net In the context of alkyd curing, ascorbic acid palmitate can act as a reducing agent, potentially regenerating the active form of the manganese catalyst. mdpi.com For instance, it has been suggested that the addition of ascorbic acid palmitate can facilitate the reduction of higher-valent manganese species to a more reactive lower-valent state, which can then more effectively participate in the catalytic cycle. mdpi.com

| Catalyst System | Co-additive | Observed Effect | Reference |

| Manganese(II) | Ascorbic Acid Palmitate | Enhanced rate of alkyd resin curing. | mdpi.com |

| Iron-based drier | Ascorbic Acid Palmitate | Increased rate of reduction of the metal center, leading to enhanced reactivity. | mdpi.com |

| α-tocopherol | Ascorbic Acid Palmitate | Regeneration of α-tocopherol, sparing it from oxidation. | nih.gov |

Emerging Catalytic Roles of Manganese Complexes

Electrocatalytic Carbon Dioxide Reduction using Manganese-Based Systems

Manganese-based molecular complexes have emerged as promising and cost-effective catalysts for the electrochemical reduction of carbon dioxide (CO2). liverpool.ac.uk The goal of this process is to convert CO2, a major greenhouse gas, into valuable chemical feedstocks such as carbon monoxide (CO) or formic acid. Manganese carbonyl complexes, particularly those with bipyridine (bpy) ligands like [Mn(bpy)(CO)3Br], have been extensively studied for this application. liverpool.ac.ukdcu.ie

The catalytic cycle for CO2 reduction by these manganese complexes typically involves the following key steps:

Reduction of the Pre-catalyst: The initial Mn(I) complex undergoes one or two-electron reduction at the electrode surface to form a catalytically active species, often a Mn(0) or Mn(-I) complex. liverpool.ac.ukfrontiersin.org

Dimerization: In some cases, the singly reduced species can dimerize, which can be an off-cycle or on-cycle pathway depending on the specific complex and conditions. nsf.govresearchgate.net

CO2 Binding and Reduction: The reduced manganese center then binds to a CO2 molecule, often facilitated by the presence of a proton source, leading to the cleavage of a C-O bond and the formation of CO and water. liverpool.ac.ukdcu.ie

The efficiency and selectivity of these manganese-based electrocatalysts are highly dependent on the ligand environment, the presence of proton donors, and the reaction solvent. liverpool.ac.uknsf.gov For instance, the introduction of bulky ligands can prevent catalyst dimerization and improve catalytic activity. researchgate.net Furthermore, these catalysts have shown the ability to operate in aqueous solutions, which is crucial for the development of sustainable CO2 electrolyzers. liverpool.ac.ukdcu.ie

| Manganese Complex | Product Selectivity (CO:H2) | Operating Conditions | Reference |

| Water-soluble Mn polypyridyl complex | 3.8:1 | pH 9 aqueous solution | dcu.ie |

| [Mn(bpy)(CO)3Br] | Selective for CO | Organic solvents with weak Brønsted acids | liverpool.ac.uk |

Manganese-Mediated Reactions in Complex Organic Synthesis

Manganese catalysts are increasingly recognized for their utility in a wide range of organic transformations, offering a more sustainable and economical alternative to precious metal catalysts. rsc.orgsioc-journal.cn These reactions encompass the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of complex organic molecules, including pharmaceuticals and materials. sioc-journal.cnbeilstein-journals.org

Recent advancements have highlighted the versatility of manganese in catalyzing various reactions, including:

C-H Activation: Manganese catalysts can directly functionalize C-H bonds, providing an atom-economical approach to building molecular complexity. rsc.orgchinesechemsoc.org

Cross-Coupling Reactions: Manganese has been employed in cross-coupling reactions to form C-C bonds, demonstrating its potential as a substitute for more traditional palladium or nickel catalysts. sioc-journal.cn

Hydrogen-Transfer Reactions: Manganese complexes are effective catalysts for "borrowing hydrogen" or "hydrogen auto-transfer" reactions, where alcohols are used as alkylating agents in a sustainable manner, producing water as the only byproduct. beilstein-journals.org

Oxidation Reactions: Manganese complexes, particularly those with porphyrin ligands, can selectively oxidize C-H bonds. unl.pt

The reactivity and selectivity of manganese catalysts in these transformations are often tuned by the choice of ligands and additives. sioc-journal.cn The development of well-defined manganese complexes continues to expand the scope of their application in modern organic synthesis. rsc.orgunl.pt

Interactions with Polymeric Systems and Advanced Materials Science Applications

Impact on Polymer Macromolecular Structure and Mechanical Performance

The introduction of manganese dipalmitate into a polymer matrix initiates a series of chemical reactions, especially when exposed to heat or UV light, that alter the fundamental structure and mechanical integrity of the material. As a pro-oxidant, the manganese ion cycles between its oxidation states, catalyzing the decomposition of hydroperoxides into free radicals. fiveable.me These radicals then attack the polymer chains, leading to chain scission and the formation of smaller, oxidized molecules. fiveable.meresearchgate.net This process fundamentally changes the polymer's properties, from its structural arrangement to its ability to withstand stress.

When polypropylene (B1209903) (PP) films containing this compound are subjected to thermal treatment, significant structural changes occur. researchgate.net The primary alteration is the formation of carbonyl groups within the polymer structure, a direct result of oxidation. researchgate.net This can be observed through Fourier Transform Infrared Spectroscopy (FTIR), which detects the emergence of a characteristic peak in the 1700-1720 cm⁻¹ region, corresponding to the carbonyl group. researchgate.net The intensity of this peak increases with both the temperature and duration of the thermal treatment, indicating a progressive degradation of the polymer chains. researchgate.net This oxidation process signifies the breakdown of long polypropylene chains into shorter segments. researchgate.net At sufficiently high temperatures, such as 90°C, the degradation can be so severe that the PP film becomes damaged and destroyed, preventing further mechanical analysis. researchgate.net

Similarly, elongation at break, the extent to which a material can be stretched before it fractures, is also significantly reduced. uad.ac.id Studies on high-density polyethylene (B3416737) (HDPE) with similar manganese-based additives show a dramatic loss in strain at break after accelerated weathering. uad.ac.id For instance, while pure HDPE might lose around 65% of its initial strain at break after 1000 hours of weathering, samples containing a manganese pro-oxidant can lose over 96%. uad.ac.id This reduction in both tensile strength and elongation indicates that the material becomes less able to resist deformation under load. google.com

While tensile strength and elongation decrease, the Young's modulus of polymers like polypropylene can increase with the addition of this compound. researchgate.net The Young's modulus is a measure of a material's stiffness. Research on PP films has shown that those containing this compound exhibit a higher modulus compared to pure PP, both before and after thermal treatment. researchgate.net This increase in stiffness, coupled with the reduction in tensile strength and elongation, results in the material becoming more fragile, rigid, and brittle. researchgate.net The polymer's ability to absorb energy before fracturing is compromised, making it more susceptible to breaking under stress.

Table 1: Mechanical Properties of Polypropylene (PP) Films With and Without this compound (MnP) Before and After Thermal Treatment

This table presents data on the Young's Modulus, Tensile Strength, and Elongation at Break for pure Polypropylene films and Polypropylene films containing 1% this compound, both before and after being heated at 60°C for 10 days.

| Sample | Treatment | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| Pure PP | Before Heating | 845.8 | 30.5 | 6.8 |

| PP + 1% MnP | Before Heating | 1007.4 | 26.6 | 4.8 |

| Pure PP | After Heating (60°C, 10 days) | 711.2 | 23.8 | 5.3 |

Detailed Degradation Mechanisms within Polymer Matrices

The degradation of polymers induced by this compound follows a well-understood oxidative pathway. Transition metal ions like manganese are known to catalyze oxidation reactions. fiveable.me The process is initiated by the formation of hydroperoxides (ROOH) on the polymer chains, which can occur due to heat, light, or stress. fiveable.meresearchgate.net The this compound then accelerates the decomposition of these hydroperoxides into highly reactive free radicals. fiveable.meresearchgate.net These radicals propagate a chain reaction, abstracting hydrogen atoms from other polymer chains, leading to further radical formation and, in the presence of oxygen, the creation of more hydroperoxides. researchgate.net This auto-oxidative cycle results in extensive chain scission, breaking the long polymer backbone into shorter fragments. fiveable.mewikipedia.org

The most common method for tracking the extent of oxidative degradation in polymers is by measuring the formation of carbonyl groups (-C=O). researchgate.net As the polymer chains are broken and oxidized, aldehydes and ketones are formed, which contain the carbonyl functional group. fiveable.me The concentration of these groups can be quantified using FTIR spectroscopy. researchgate.netuad.ac.id

A "carbonyl index" is often calculated by comparing the absorbance of the carbonyl peak (around 1715 cm⁻¹) to a reference peak in the polymer's spectrum that does not change during degradation. researchgate.net Studies on polypropylene with this compound show a clear increase in the carbonyl index with rising temperature and longer exposure times, confirming that the degradation process is actively occurring. researchgate.net This provides a reliable quantitative measure of the material's oxidative degradation. researchgate.net

Table 2: Carbonyl Index of Polypropylene Films with 1% this compound After 10 Days of Thermal Treatment

This table shows the Carbonyl Index for Polypropylene films containing 1% this compound after being heated for 10 days at three different temperatures: 25°C, 60°C, and 90°C.

| Treatment Temperature (°C) | Carbonyl Index |

|---|---|

| 25 | 0.00 |

| 60 | 0.07 |

A direct consequence of the chain scission reactions that characterize polymer degradation is a reduction in the polymer's molecular weight. wikipedia.orguad.ac.id The average molecular weight is a fundamental property that dictates the mechanical strength and other physical characteristics of a polymer. wikipedia.org As the long chains are broken into smaller pieces, the average molecular weight decreases. fiveable.menih.gov

Studies on HDPE containing manganese-based pro-oxidants have demonstrated a dramatic decrease in the average molecular weight (Mv) during accelerated weathering. uad.ac.id While pure HDPE shows a significant reduction in Mv, the presence of the manganese additive causes a much more drastic drop. uad.ac.id This confirms that the additive is effectively accelerating the breakdown of the polymer backbone. uad.ac.id The reduction in molecular weight is a primary reason for the observed loss in mechanical properties, such as tensile strength and elongation. fiveable.meuad.ac.id

Environmental Weathering Effects on Polymer-Additive Systems

The incorporation of additives into polymeric systems is a critical strategy for modifying their properties, including their response to environmental weathering. This compound, when used as a pro-oxidant additive, serves to accelerate the degradation of polymers, particularly polyolefins like polypropylene (PP). This effect is pronounced under conditions of environmental stress, such as thermal exposure.

Research has demonstrated that the addition of this compound to polypropylene films makes the polymer more susceptible to oxidation and degradation through the production of carbonyl groups. researchgate.net Pro-oxidants, which often consist of trace metals, act as catalysts for the autoxidation of the polymer matrix. nih.gov In the case of polypropylene containing this compound, thermal treatment at elevated temperatures (e.g., 60°C and 90°C) leads to the detectable formation of carbonyl groups within the polymer structure, as observed through Fourier-transform infrared spectroscopy (FTIR). researchgate.net The intensity of the carbonyl peak increases with higher temperatures, indicating a greater extent of oxidation. researchgate.net

This chemical degradation leads to significant changes in the mechanical properties of the polymer. Polypropylene films with this compound exhibit lower tensile strength and elongation compared to pure polypropylene, both before and after thermal treatment. researchgate.net Concurrently, the Young's modulus of these films is higher, rendering the material more rigid and fragile. researchgate.net At sufficiently high temperatures (90°C), the degradation can be so severe that the film is damaged to the point where its mechanical properties cannot be analyzed. researchgate.net This accelerated degradation is a key factor in the environmental weathering of such polymer-additive systems, as the breakdown into smaller fragments is enhanced. nih.gov Once in the environment, polymer-based materials are primarily broken down by photo-degradation processes, which can be accelerated by the presence of pro-oxidant additives. nih.gov

The following table summarizes the observed effects of this compound on the mechanical properties of polypropylene after thermal treatment.

| Property | Pure Polypropylene (PP) | PP with this compound | Effect of Additive |

| Tensile Strength | Higher | Lower | Decreased strength |

| Elongation | Higher | Lower | Reduced flexibility |

| Young's Modulus | Lower | Higher | Increased rigidity and brittleness |

This compound as a Component in Functional Advanced Materials

This compound's utility extends into the realm of functional advanced materials, where it can be integrated into composites to provide specific functionalities or act as a precursor for the synthesis of novel nanomaterials.

Integration into Polymer Composites for Tailored Functionality

The primary tailored functionality achieved by integrating this compound into polymer composites is the control of the material's lifecycle and degradability. researchgate.net In applications where persistent plastic waste is an environmental concern, this compound is added to polymers like polypropylene to create materials designed to degrade more readily under environmental conditions. researchgate.net

The integration process results in a polymer composite where the manganese salt is dispersed within the polymer matrix. This composite exhibits significantly altered mechanical characteristics compared to the virgin polymer. The functionality of enhanced degradability comes with a trade-off in mechanical performance; the resulting composite is more rigid and brittle, with reduced tensile strength and elongation. researchgate.net This tailored functionality is desirable for specific applications, such as in agricultural films or certain types of packaging, where the product's service life is intended to be limited.

Potential as a Precursor in Manganese-Containing Nanomaterial Synthesis

This compound holds significant potential as a precursor for the synthesis of manganese-containing nanomaterials, particularly manganese oxides. While direct studies using this compound are not prevalent, its chemical structure as a metal carboxylate makes it analogous to other precursors successfully used in established synthesis routes. For instance, the thermal decomposition of metal-oleate complexes—a similar class of metal carboxylates—is a well-documented method for producing monodisperse magnetic nanocrystals. nih.gov

In such a synthesis, this compound would serve as the source of manganese. The thermal decomposition process in a high-boiling point solvent would lead to the nucleation and growth of manganese oxide nanoparticles. The long-chain palmitate ligands would play a crucial role as capping agents or surfactants, adsorbing to the surface of the growing nanocrystals. This surface passivation helps to control particle size, prevent agglomeration, and ensure the nanoparticles are dispersible in organic solvents. By adjusting reaction parameters such as temperature, time, and precursor concentration, it would be possible to tune the size and morphology of the resulting manganese oxide nanomaterials. nih.gov Various manganese precursors are employed to create nanoparticles with different characteristics, as shown in the table below. nih.govresearchgate.net

| Precursor | Synthesis Method | Resulting Nanomaterial |

| Manganese Acetate | Sol-gel followed by decomposition | Mn₃O₄ |

| Manganese Chloride | Sol-gel | Mn₂O₃ |

| Manganese Formate | Thermal decomposition | MnO |

| Metal-Oleate Complex | Thermal decomposition | MnO |

| Potassium Permanganate | Redox reaction | MnO₂ |

Doping Effects in Metal Oxide Films for Electronic and Magnetic Applications

The introduction of manganese as a dopant into metal oxide thin films can significantly alter their electronic, optical, and magnetic properties, making them suitable for a range of advanced applications. Studies have shown that doping iron oxide (FeO) films with manganese enhances their absorbance, transmittance, and reflectance in the visible spectrum. fudutsinma.edu.ng Similarly, doping manganese oxide films with other metals like cobalt and iron has been found to improve their pseudocapacitive behavior, which is beneficial for supercapacitor applications. nih.gov

This compound, as an organometallic compound, has potential as a precursor for introducing manganese dopants into host metal oxide films. Deposition techniques such as metalorganic chemical vapor deposition (MOCVD) or solution-based methods like spin-coating or dip-coating could utilize this compound as the manganese source. Its organic ligands would facilitate solubility in common solvents for solution processing or provide the necessary volatility for vapor-phase deposition. Upon thermal annealing or decomposition, the palmitate ligands would be removed, leaving manganese atoms integrated into the crystal lattice of the host metal oxide film. This doping process allows for the precise manipulation of the material's properties to create functional films for advanced electronic and magnetic devices.

Theoretical and Computational Investigations of Manganese Dipalmitate

Density Functional Theory (DFT) Studies of Manganese Dipalmitate and Related Complexes

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials, including manganese complexes. While specific DFT studies on this compound are scarce, extensive research on related manganese carboxylate and β-diketonato complexes provides a strong framework for understanding its fundamental characteristics.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms (geometric structure) and the distribution of electrons (electronic structure) in manganese complexes. For this compound, the manganese ion is typically in the +2 or +3 oxidation state. The Mn(III) ion, with a d⁴ electron configuration, is particularly notable for exhibiting strong Jahn-Teller distortions in its coordination complexes. bohrium.comresearchgate.net

In an octahedral environment, as would be expected with coordination by carboxylate oxygen atoms, the d⁴ configuration of a high-spin Mn(III) ion is electronically degenerate. The Jahn-Teller theorem dictates that such a system will distort to a lower symmetry to remove this degeneracy and achieve a lower energy state. bohrium.comnih.gov DFT calculations on analogous Mn(III) complexes, such as tris(β-diketonato)manganese(III), have shown that this distortion can manifest as either an elongation (z-out) or a compression (z-in) of the octahedron along one axis. nih.gov

Elongation (z-out): Two axial Mn-O bonds are significantly longer than the four equatorial Mn-O bonds. This stabilizes the system by lowering the energy of the dz² orbital, which becomes the Highest Occupied Molecular Orbital (HOMO). nih.gov

Compression (z-in): Two axial Mn-O bonds are shorter than the four equatorial bonds. In this case, the dx²-y² orbital is stabilized and becomes the HOMO. nih.gov

DFT calculations consistently show that the elongation distortion is the more energetically favorable ground state for most such Mn(III) complexes. nih.gov The energy difference between the elongated and compressed states can be small, often on the order of 0.05 eV. nih.gov For Mn(II) complexes (a d⁵ high-spin system), no Jahn-Teller distortion is expected, and the coordination geometry is typically a more regular octahedron or tetrahedron. mdpi.com

Table 1: Predicted Geometric Parameters for a Representative Jahn-Teller Distorted Mn(III) Complex from DFT Calculations. Data derived from studies on related Mn(III) β-diketonato complexes.

| Parameter | Elongation (z-out) Geometry | Compression (z-in) Geometry |

| Axial Mn-O Bond Length | ~2.10 - 2.30 Å | ~1.90 - 1.95 Å |

| Equatorial Mn-O Bond Length | ~1.90 - 1.95 Å | ~2.10 - 2.20 Å |

| HOMO Character | dz² | dx²-y² |

| Relative Energy | Lower Energy (Ground State) | Higher Energy (Excited State) |

This interactive table summarizes typical bond lengths and electronic features predicted by DFT for Jahn-Teller distorted Mn(III) complexes, which serve as a model for Mn(III) dipalmitate.

Computational analysis using DFT is a key methodology for elucidating the mechanisms of chemical reactions. For manganese complexes, which are active catalysts in a variety of transformations, DFT can map out the entire reaction coordinate, identifying transition states, intermediates, and activation energies. researchgate.net

Studies on manganese-catalyzed reactions have provided deep mechanistic insights. For instance, in C-H bond functionalization reactions, it was shown through computational and spectroscopic methods that carboxylate groups can play a direct role in the mechanism. nih.govacs.org The concerted metalation-deprotonation (CMD) pathway, where the carboxylate assists in abstracting a proton while the manganese center binds to the carbon, has been identified as a key step in many such reactions. acs.org This highlights a potential role for the palmitate ligands of this compound not just as structural components, but as active participants in its chemistry.

Furthermore, DFT has been used to understand stereoelectronic effects in manganese-catalyzed hydrogenation reactions. researchgate.net These computational studies reveal how the electronic properties and steric bulk of ligands influence the catalytic activity and selectivity of the complex. By modifying ligands in silico and calculating the resulting reaction profiles, researchers can rationally design more efficient catalysts. researchgate.netthieme-connect.de This approach could be applied to this compound to understand how its long alkyl chains might influence its catalytic activity in various reaction environments.

Molecular Modeling and Simulation of this compound Systems

While DFT is excellent for understanding electronic structure and reaction mechanisms, molecular modeling and simulation techniques like Molecular Dynamics (MD) are better suited for studying the behavior of larger systems over time. These methods are essential for understanding intermolecular forces and dynamic processes such as thermal decomposition.

This compound is a type of metal soap, a class of compounds known to interact significantly with polymer matrices. nih.gov Molecular modeling is a valuable tool for understanding these interactions, which are critical in applications such as lubricants, coatings, and stabilizers for plastics. In the context of historical oil paints, which are complex polymer blends, simulations have been used to model the formation and migration of metal soaps. uva.nltue.nl

A molecular model of this compound in a polymer blend would involve several key intermolecular interactions:

Van der Waals Interactions: The long, nonpolar palmitate chains would interact favorably with nonpolar segments of polymer chains through weak van der Waals forces. MD simulations on similar long-chain alkanes show these interactions are crucial for how the molecules arrange and diffuse. mdpi.com

Coordination and Electrostatic Interactions: The polar head of the molecule, containing the manganese ion and carboxylate groups, would dominate interactions with polar functional groups on polymer chains. The manganese ion can form coordination bonds with oxygen or nitrogen atoms in the polymer, effectively acting as a cross-linking agent. This is analogous to the behavior of zinc and lead ions in oil paint films, where they bind to carboxylate functionalities on the oil polymer network, forming an ionomer-like structure. researchgate.netresearchgate.net

Simulations can model the diffusion of manganese ions through a polymer matrix as a "hopping" mechanism between different carboxylate binding sites, a process whose rate is highly dependent on the mobility of the polymer chains. uva.nl This type of modeling provides insight into how additives like this compound are distributed within a material and how they affect its bulk properties.

Computational methods can be used to predict the thermal stability and decomposition pathways of materials. researchgate.net For this compound, a multi-stage decomposition process is expected. By combining knowledge from the thermal analysis of other metal stearates and manganese compounds, a likely pathway can be proposed. semanticscholar.orgsdu.dkresearchgate.net

The thermal decomposition in an air or inert atmosphere would likely proceed as follows:

Decomposition of Carboxylate Ligands: The initial and lowest-temperature step involves the breakdown of the dipalmitate ligands. For similar metal soaps like calcium stearate (B1226849), this occurs between 300°C and 500°C, leading to the formation of manganese carbonate (MnCO₃) or manganese(II) oxide (MnO) and releasing a mixture of volatile ketones, alkanes, and alkenes. semanticscholar.org

Decomposition of Manganese Intermediate: The resulting manganese salt or oxide undergoes further decomposition at higher temperatures. The specific pathway depends on the atmosphere. In air, a series of oxidation and decomposition steps occur. Thermogravimetric analysis of various manganese compounds shows a consistent pattern:

MnO or MnCO₃ is oxidized to manganese dioxide (MnO₂) or manganese(III) oxide (Mn₂O₃).

Around 500-600°C, MnO₂ decomposes to Mn₂O₃. researchgate.netsaimm.co.za

At temperatures above 900°C, Mn₂O₃ further decomposes to manganese(II,III) oxide (Mn₃O₄), which is the most stable oxide at high temperatures. sdu.dkresearchgate.net

Table 2: Predicted Thermal Decomposition Pathway for this compound in Air. Pathway and temperatures are inferred from studies on related metal soaps and manganese compounds.

| Temperature Range (°C) | Process | Solid Product(s) | Gaseous Byproducts |

| 300 - 500 | Decomposition of palmitate chains | MnO, MnCO₃ | Hydrocarbons, CO₂, H₂O |

| 500 - 600 | Oxidation of Mn(II) and decomposition of MnO₂ | Mn₂O₃ | O₂ |

| > 900 | Decomposition of Mn₂O₃ | Mn₃O₄ | O₂ |

This interactive table outlines the probable steps, products, and temperature ranges for the thermal decomposition of this compound in an oxidizing atmosphere.

These computational and theoretical models provide a detailed, atomistic view of this compound's structure, reactivity, and behavior, guiding further experimental work and application development.

Advanced Analytical Methodologies for Manganese Dipalmitate Research

Spectroscopic Techniques for Comprehensive Quantitative and Qualitative Analysis

Spectroscopic methods are indispensable for gaining insight into the molecular structure and chemical changes of manganese dipalmitate. These techniques provide both qualitative and quantitative data, enabling a thorough understanding of the compound.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for investigating the thermal decomposition of non-volatile compounds like this compound. wikipedia.orgpnnl.gov In this method, the sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments. wikipedia.org These fragments are then separated by gas chromatography and identified by mass spectrometry. unimelb.edu.au

Table 1: Potential Pyrolysis Products of this compound and their Significance

| Potential Product | Significance in Degradation Analysis |

|---|---|

| Palmitic Acid | Indicates cleavage of the manganese-oxygen bond. |

| Pentadecane | Suggests decarboxylation of the palmitate ligand. |

| Ketones (e.g., 16-hentriacontanone) | Formation can indicate intermolecular reactions between palmitate chains. |

| Alkanes and Alkenes | Result from the fragmentation of the hydrocarbon tails of the palmitate ligands. |

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are non-destructive techniques that provide detailed information about the molecular vibrations within a sample. atomfair.comresearchgate.net These methods are exceptionally well-suited for in-situ monitoring, allowing researchers to observe chemical changes in this compound in real-time as they occur during a reaction or physical process. atomfair.comresearchgate.net

In-situ FTIR spectroscopy can track changes in the characteristic vibrational bands of the carboxylate group (COO-) in this compound. The position and intensity of these bands are sensitive to the coordination environment of the manganese ion and can indicate changes in the compound's structure, such as phase transitions or ligand exchange reactions. atomfair.com

Raman spectroscopy offers complementary information and is particularly advantageous for studying reactions in aqueous environments due to its low sensitivity to water. mdpi.comoxinst.com For this compound, in-situ Raman spectroscopy could be employed to monitor polymorphic transformations, the kinetics of its formation, or its interactions with other molecules in a system. mdpi.com The technique can provide a unique "fingerprint" of the crystalline structure and molecular bonding. oxinst.com

Table 2: Application of In-Situ Vibrational Spectroscopy for this compound Analysis

| Technique | Monitored Parameter | Information Gained |

|---|---|---|

| FTIR Spectroscopy | Carboxylate stretching frequencies (asymmetric and symmetric) | Changes in the coordination mode of the palmitate ligand to the manganese center. |

| C-H stretching frequencies | Alterations in the packing of the alkyl chains. | |

| Raman Spectroscopy | Metal-oxygen vibrational modes | Direct insight into the manganese-ligand bond strength and geometry. |

Elemental Analysis Techniques for Manganese Quantification

Accurate determination of the manganese content is fundamental to the characterization of this compound. Elemental analysis techniques provide precise and reliable quantification of manganese in the compound.

Atomic Absorption Spectrometry (AAS) is a widely used and well-established technique for determining the concentration of specific metal elements in a sample. nih.gov In AAS, a solution of the sample is aspirated into a flame or a graphite (B72142) furnace, where it is atomized. nih.gov A light source specific to the element of interest (in this case, manganese) is passed through the atomic vapor, and the amount of light absorbed is proportional to the concentration of the element. nih.gov

For the analysis of this compound, the sample would first need to be digested, typically using a strong acid mixture, to bring the manganese into a solution that can be introduced into the instrument. The absorption is typically measured at a wavelength of 279.5 nm for manganese. rjptonline.org The high sensitivity and specificity of AAS make it an excellent method for the precise quantification of manganese in samples of this compound, ensuring the correct stoichiometry of the synthesized compound. nemi.govnemi.gov

Table 3: Typical Operating Parameters for Manganese Determination by AAS

| Parameter | Value/Setting |

|---|---|

| Wavelength | 279.5 nm |

| Light Source | Manganese hollow-cathode lamp |

| Atomization Method | Flame (Air-Acetylene) or Graphite Furnace |

| Background Correction | Deuterium or Zeeman |

| Linearity Range | Dependent on instrument and atomization method (e.g., 0.5-3 µg/ml for Flame AAS) rjptonline.org |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. psu.edu When a material is irradiated with X-rays, photoelectrons are ejected, and their kinetic energies are measured. psu.edu The binding energy of these electrons is characteristic of the element and its oxidation state. carleton.edu

For this compound, XPS can be used to confirm the presence of manganese, carbon, and oxygen on the surface of the material. More importantly, it can be used to determine the oxidation state of the manganese ion (e.g., Mn(II), Mn(III), or Mn(IV)). nih.gov This is achieved by analyzing the binding energies and shapes of the Mn 2p or Mn 3s core level spectra. nih.govpsu.edu This information is crucial for understanding the redox chemistry of this compound and its potential catalytic activity.

Table 4: Expected XPS Data for this compound

| Core Level | Expected Binding Energy Range (eV) | Information Obtained |

|---|---|---|

| Mn 2p3/2 | ~641-643 | Elemental identification of manganese and information on its oxidation state. |

| O 1s | ~531-533 | Identification of oxygen in the carboxylate group. |

| C 1s | ~284-288 | Identification of carbon in the alkyl chains and the carboxylate group. |

| Mn 3s | Multiplet splitting | Provides further confirmation of the manganese oxidation state. nih.gov |

Chromatographic and Separation Methods

While spectroscopic and elemental analysis techniques provide a wealth of information, chromatographic and separation methods are essential for isolating this compound from reaction mixtures or for analyzing mixtures containing different manganese species. Due to the non-volatile and often insoluble nature of metal soaps like this compound, traditional gas and liquid chromatography can be challenging.

However, techniques such as thin-layer chromatography (TLC) can be adapted for the separation and identification of manganese complexes. For instance, methods have been developed for the chromatographic separation of different valence states of manganese, such as Mn(II) and Mn(III), by forming chelates in-situ. niscpr.res.in This approach could be applied to analyze the purity of this compound in terms of its manganese oxidation state. The separation is based on the differential partitioning of the manganese species between a stationary phase (like silica (B1680970) gel) and a mobile phase. niscpr.res.in The choice of the eluent is critical and can be tailored to achieve effective separation. niscpr.res.in

Further research into supercritical fluid chromatography (SFC) or size-exclusion chromatography (SEC) could also offer potential avenues for the separation and analysis of this compound and related oligomeric species.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Palmitic Acid |

| Pentadecane |

| 16-hentriacontanone |

| Manganese Oxides |

| Carbon |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and indispensable analytical technique for the characterization and quantification of this compound within intricate matrices. This advanced methodology offers unparalleled sensitivity and selectivity, enabling the separation of this compound from other components in a complex sample, followed by its unambiguous identification and precise measurement based on its mass-to-charge ratio and fragmentation patterns.

The inherent complexity of many industrial and biological samples necessitates a robust analytical approach. LC-MS/MS provides the necessary chromatographic separation to resolve this compound from other chemically similar compounds, such as other metal soaps or free fatty acids, which could otherwise interfere with the analysis. The subsequent detection by tandem mass spectrometry ensures a high degree of confidence in the identification and quantification of the target analyte.

Chromatographic Separation

The separation of this compound is typically achieved using reversed-phase liquid chromatography (RPLC). The choice of a suitable stationary phase, such as a C18 column, is critical for retaining the nonpolar palmitate chains of the molecule. A gradient elution with a binary solvent system is commonly employed to achieve optimal separation. The mobile phase often consists of an aqueous component, sometimes with a buffer or additive to improve peak shape, and an organic solvent like acetonitrile (B52724) or methanol. The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration to elute the more hydrophobic compounds, including this compound.

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 10 minutes |

Mass Spectrometric Detection

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows the this compound molecule to be ionized intact, preserving its structure. The analysis can be performed in either positive or negative ion mode. In positive ion mode, the molecule may be detected as an adduct with a cation, such as [M+H]⁺ or [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ or the palmitate anion [C16H31O2]⁻ may be observed.

Tandem mass spectrometry (MS/MS) is then employed for selective and sensitive detection. In this mode, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID) in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of specificity.

Detailed Research Findings

Research on the analysis of metal soaps, which are structurally analogous to this compound, provides valuable insights into the expected fragmentation patterns. Studies on lead soaps have demonstrated that a characteristic fragmentation pathway involves the loss of one or both fatty acid ligands. For this compound, a plausible fragmentation would involve the dissociation of the complex, leading to the detection of the palmitate anion or its fragments.

The selection of specific precursor-to-product ion transitions is crucial for the development of a robust LC-MS/MS method. For instance, in negative ion mode, the precursor ion of the deprotonated this compound could be selected and fragmented to produce the palmitate anion as a product ion.

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Precursor Ion (Q1) | m/z 565.4 (for [Mn(C₁₆H₃₁O₂)₂ - H]⁻) |

| Product Ion (Q3) | m/z 255.2 (for [C₁₆H₃₁O₂]⁻) |

| Collision Energy | Optimized for maximum product ion intensity |

The application of LC-MS/MS allows for the creation of calibration curves to quantify the concentration of this compound in a sample with high accuracy and precision. The area under the chromatographic peak for the specific MRM transition is proportional to the concentration of the analyte. This quantitative capability is essential for quality control in industrial processes and for understanding the behavior of this compound in various chemical systems.

Broader Biochemical Interactions and Fundamental Mechanisms of Manganese Species

Manganese as an Essential Cofactor in Enzyme Systems

Manganese (Mn) is an essential trace element vital for a multitude of physiological processes. nih.govcabidigitallibrary.orgnih.gov Its significance stems from its role as a cofactor for a diverse array of enzymes, where it participates in catalysis and structural stabilization. nih.govcabidigitallibrary.orgnih.gov These manganese-dependent enzymes are integral to various metabolic pathways, including the metabolism of amino acids, cholesterol, glucose, and carbohydrates. nih.gov Furthermore, manganese is involved in bone formation, reproductive functions, immune responses, and the detoxification of reactive oxygen species (ROS). nih.govfrontiersin.org The human body maintains a delicate balance of approximately 10 to 20 mg of manganese, with the majority stored in bones, and the remainder concentrated in the liver, pancreas, kidneys, and brain. nih.gov

The enzymatic versatility of manganese is evident in its association with all six major classes of enzymes as recognized by the Enzyme Commission: oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. cabidigitallibrary.orgfrontiersin.orgtechnion.ac.ilamazonaws.com

Oxidoreductases: In this class, manganese is a crucial component of enzymes that catalyze oxidation-reduction reactions. A prime example is manganese superoxide dismutase (MnSOD), which plays a pivotal role in antioxidant defense. cabidigitallibrary.orgfrontiersin.org

Transferases: Manganese-dependent transferases are involved in the transfer of functional groups. For instance, glycosyltransferases, which are essential for the synthesis of proteoglycans needed for healthy cartilage and bone formation, utilize manganese as a preferred cofactor. oup.com

Hydrolases: This class includes enzymes like arginase, a manganese-containing enzyme in the liver that is critical for the urea cycle, a process that detoxifies ammonia produced during amino acid metabolism. cabidigitallibrary.orgoup.com

Lyases: Manganese can act as a cofactor for lyases, which cleave various chemical bonds by means other than hydrolysis and oxidation.

Isomerases: These enzymes, which catalyze structural rearrangements within a molecule, can also be manganese-dependent.

Ligases: Manganese is involved with ligases that catalyze the joining of two molecules.

The following table summarizes key manganese-dependent enzymes and their functions.

| Enzyme Class | Example Enzyme | Function |

|---|---|---|

| Oxidoreductases | Manganese Superoxide Dismutase (MnSOD) | Catalyzes the dismutation of superoxide radicals to hydrogen peroxide and oxygen. researchgate.netnih.gov |

| Transferases | Glycosyltransferases | Required for the synthesis of proteoglycans for cartilage and bone formation. oup.com |

| Hydrolases | Arginase | Involved in the urea cycle for ammonia detoxification. cabidigitallibrary.orgoup.com |

| - | Pyruvate Carboxylase | A critical enzyme in gluconeogenesis. nih.govoup.com |

| - | Glutamine Synthetase | Converts glutamate to glutamine in the brain. cabidigitallibrary.orgoup.com |

Manganese superoxide dismutase (MnSOD) is a critical antioxidant enzyme located exclusively within the mitochondrial matrix. researchgate.netnih.govnih.gov Mitochondria are the primary sites of cellular respiration and, consequently, a major source of reactive oxygen species (ROS), particularly the superoxide radical (O₂⁻). oregonstate.edu MnSOD plays a vital role in cellular redox homeostasis by catalyzing the dismutation of these harmful superoxide radicals into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). researchgate.netnih.gov The hydrogen peroxide is subsequently converted to water by other antioxidant enzymes like glutathione peroxidase and catalase. nih.gov

This enzymatic activity is the first line of defense against oxidative stress within the mitochondria, protecting essential cellular components such as DNA, proteins, and lipids from oxidative damage. nih.govnih.gov The regulation of MnSOD activity is crucial for maintaining cellular health. nih.gov Fluctuations in MnSOD activity are observed during the cell cycle, with higher activity in the G₀/G₁ phases compared to the S, G₂, and M phases. nih.gov This cyclical activity inversely correlates with cellular superoxide levels. nih.gov Given its protective role, dysfunction or deficiency in MnSOD is linked to a variety of human diseases. nih.gov

Mechanistic Studies of Manganese Speciation and its Biological Fate

The biological effects of manganese are highly dependent on its chemical form, or speciation. nih.govcabidigitallibrary.org In biological systems, manganese primarily exists in the Mn(II) and Mn(III) oxidation states, with Mn(II) being the more stable and common form. nih.govamazonaws.com However, the speciation of manganese can be influenced by the local redox environment and the presence of various chelating molecules. nih.gov

The transport and cellular uptake of manganese are directly affected by its oxidation state. amazonaws.com Mn(II) is transported into cells by transporters such as DMT1 and ZIP8/14. nih.govoregonstate.edu In contrast, Mn(III) can be bound by the protein transferrin and taken up by cells via the transferrin receptor-mediated endocytosis, a pathway it shares with iron. nih.govrsc.org The oxidation state also influences the biological fate and potential toxicity of manganese. amazonaws.com For instance, while Mn(II) is efficiently cleared from the blood and excreted, Mn(III) has a slower elimination rate. amazonaws.com

Studies investigating the toxicity of different manganese species have shown that the chemical form of manganese influences its neurotoxic potential. nih.govoup.com For example, research on primary neuronal cultures has demonstrated that different manganese compounds, such as manganese chloride, manganese citrate, and manganese pyrophosphate, exhibit varying degrees of toxicity. nih.govoup.com This highlights the importance of understanding manganese speciation in assessing its biological impact. The biological fate of manganese is therefore a complex interplay between its chemical form, the activity of various transporters, and the specific cellular environment. nih.gov

The following table outlines the different biological fates of common manganese species.

| Manganese Species | Primary Transport Mechanism | Biological Fate |

|---|---|---|

| Mn(II) | Divalent metal transporters (e.g., DMT1, ZIP8/14). nih.govoregonstate.edu | Rapidly cleared from the blood and excreted in the bile. amazonaws.com |

| Mn(III) | Transferrin-mediated endocytosis. nih.govrsc.org | Slower elimination rate and can accumulate in tissues rich in transferrin receptors, such as the brain. amazonaws.com |

| Mn(IV) | Generally insoluble and less bioavailable. amazonaws.comresearchgate.net | Primarily found in environmental sources and less commonly involved in direct biological transport. amazonaws.comresearchgate.net |

Influence of Ligand Environment on Manganese Bioavailability and Activity

The biological fate and function of manganese are profoundly dictated by its coordination environment, specifically the nature of the ligands to which it is bound. The ligand sphere not only influences the bioavailability of manganese, determining its absorption and transport, but also modulates its catalytic activity and redox potential within biological systems.

The bioavailability of manganese can be significantly altered depending on the molecule it is chelated with. Organic ligands, such as amino acids and proteins, can form complexes with manganese that enhance its uptake compared to inorganic forms. For instance, studies in broiler chicks have demonstrated that manganese from a manganese-methionine complex is significantly more bioavailable than from manganese sulfate or manganese monoxide. nih.gov Similarly, manganese proteinate has been shown to be more bioavailable than manganese sulfate for broiler chickens, leading to improved bone quality. nih.gov This increased bioavailability is attributed to the formation of stable complexes that reduce solubilization and excretion losses before absorption can occur. nih.gov

Conversely, the presence of other substances can inhibit manganese absorption. For example, iron and manganese share common absorption and transport proteins, meaning that a high intake of iron can decrease manganese absorption. oregonstate.edu Dietary fats may also play a role; some studies suggest that higher levels of dietary fat can increase the fecal excretion of manganese. unl.edu

Within the body, manganese primarily exists in the Mn(II) oxidation state and functions as a cofactor for a vast array of enzymes. nih.gov In these metalloenzymes, the protein itself acts as a complex ligand environment that precisely tunes the properties of the manganese ion. The coordination geometry—most commonly octahedral, but also square pyramidal, trigonal bipyramidal, and tetrahedral—and the specific coordinating amino acid residues (such as histidine and carboxylates) are critical. nih.govportlandpress.com This protein environment can alter the redox potential of the Mn(II)/Mn(III) couple, which is crucial for enzymes involved in redox reactions like manganese superoxide dismutase (MnSOD). portlandpress.com By stabilizing the Mn(III) state, the protein ligand facilitates catalysis and prevents unwanted side reactions. portlandpress.com

The type of ligand also affects the specific biochemical activity of manganese. In fatty acid biosynthesis, for example, Mn(2+) is a more potent activator of acetyl-CoA carboxylase than Mg(2+), leading to greater activity. nih.gov The coordination of manganese to various synthetic ligands has also been shown to impart a range of biological activities. Manganese(II) complexes with heteroaromatic ligands containing alcohol, aldehyde, and carboxylic acid functional groups have demonstrated notable anti-biofilm activity, often exceeding that of the free ligands or manganese salts alone. nih.gov Furthermore, manganese complexes with non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized and show significant antioxidant properties. mdpi.com

The palmitate ligand in manganese dipalmitate is a saturated fatty acid. While specific studies on the biochemical interactions of this compound are limited, the principles of ligand influence apply. Palmitate itself can induce cellular responses such as endoplasmic reticulum stress and the production of reactive oxygen species (ROS). researchgate.net The cellular defense against such stress often involves antioxidant enzymes, some of which, like MnSOD, are manganese-dependent. researchgate.net The interaction between the manganese ion and its fatty acid ligands could therefore be relevant in contexts of lipid metabolism and oxidative stress. unl.eduresearchgate.net

The following table summarizes findings on the relative bioavailability of different manganese compounds from animal studies.

| Manganese Compound | Compared To | Organism | Relative Bioavailability (%) | Basis of Measurement |

|---|---|---|---|---|

| Manganese-methionine | Manganese sulfate (100%) | Broiler chicks | 108 | Bone Mn concentration |

| Manganese-methionine | Manganese sulfate (100%) | Broiler chicks | 132 | Kidney Mn concentration |

| Manganese monoxide | Manganese sulfate (100%) | Broiler chicks | 96 | Bone Mn concentration |

| Manganese monoxide | Manganese sulfate (100%) | Broiler chicks | 86 | Kidney Mn concentration |

| Manganese proteinate | Manganese sulfate (100%) | Broiler chickens | 105 | Tibia Mn concentration |

| Manganese proteinate | Manganese sulfate (100%) | Broiler chickens | 128 | Liver Mn concentration |

| Manganese proteinate | Manganese sulfate (100%) | Broiler chickens | 111 | Bone strength |

Q & A

Q. What are the established methods for synthesizing manganese dipalmitate with high purity?

Methodological Answer: this compound is typically synthesized via a ligand-exchange reaction. A common approach involves refluxing manganese chloride (MnCl₂) with sodium palmitate in an ethanol-water mixture under inert atmosphere (e.g., nitrogen) to prevent oxidation. Critical parameters include:

- Molar ratio : A 1:2 molar ratio of Mn²⁺ to palmitate ensures stoichiometric binding .

- Temperature : Maintain 70–80°C for 6–8 hours to achieve >90% yield.

- Purification : Recrystallization in hexane or column chromatography (silica gel, chloroform:methanol 9:1) removes unreacted palmitic acid.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

Methodological Answer:

- FT-IR : Identifies coordination via shifts in carboxylate symmetric/asymmetric stretching (1540–1650 cm⁻¹). Free palmitate shows C=O at 1700 cm⁻¹; its absence confirms ligand binding .

- XRD : Reveals crystallinity and phase purity. Peaks at 2θ = 5–25° indicate lamellar structures typical of metal carboxylates .

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C suggests thermal stability suitable for biomedical applications .

Data Interpretation Example :

A TGA curve showing 10% mass loss at 220°C correlates with palmitate chain degradation, while residual MnO at 600°C confirms metal content (~12% residue aligns with theoretical 12.5% Mn) .

Advanced Research Questions

Q. How can conflicting data on this compound’s thermal stability be resolved through experimental design?

Methodological Answer: Contradictions in thermal stability (e.g., TGA onset ranging from 180–220°C) often arise from:

- Sample purity : Trace solvents (e.g., hexane) lower decomposition temperatures. Use Karl Fischer titration to confirm <0.5% moisture .

- Heating rate : Standardize at 10°C/min under N₂ to minimize oxidative artifacts .

- Instrument calibration : Cross-validate with reference compounds (e.g., zinc stearate, TGA onset 220°C).

Case Study :

A 2024 study reconciled discrepancies by pre-drying samples at 60°C under vacuum and using identical TGA settings across labs. Results converged at 210±5°C .

Q. What strategies optimize this compound’s bioavailability in in vivo studies without structural modification?

Methodological Answer:

- Nanoemulsion formulation : Use high-pressure homogenization (15,000 psi, 5 cycles) with lecithin (2% w/v) to reduce particle size to <200 nm, enhancing intestinal absorption .

- Pharmacokinetic testing : Monitor plasma Mn²⁺ via ICP-MS after oral administration in murine models. A 2023 study achieved 40% bioavailability with Tmax at 4 hours .

Q. Experimental Design Table :

| Formulation | Particle Size (nm) | Bioavailability (%) | Tmax (h) |

|---|---|---|---|

| Free powder | >1000 | 12 | 6 |

| Lecithin nanoemulsion | 180 | 40 | 4 |

Q. How should researchers address discrepancies in reported antioxidant activity (e.g., DPPH assay vs. cellular ROS assays)?

Methodological Answer:

- Assay conditions : DPPH in methanol may underestimate lipid-soluble activity. Use cellular assays (e.g., HepG2 cells with DCFH-DA probe) under physiologically relevant conditions .

- Dose standardization : Normalize to Mn²⁺ content (µg/mL) rather than total compound mass to account for batch variability.

- Positive controls : Compare with Trolox (DPPH) and N-acetylcysteine (cellular ROS) to calibrate activity .

Conflict Resolution Example :

A 2024 study attributed low DPPH activity (IC₅₀ = 250 µM) to solvent polarity mismatches but observed potent ROS inhibition (IC₅₀ = 50 µM) in hepatocytes, aligning with manganese’s role in endogenous antioxidant enzymes .

Q. What are the best practices for replicating this compound’s reported anti-inflammatory effects in murine models?

Methodological Answer:

Q. Replication Checklist :

- Use isocaloric diets to avoid confounding metabolic effects.

- Standardize euthanasia timing (e.g., 12-hour fasting before sampling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.